molecular formula C8H5BrF2O2 B13523543 5-Bromo-6-(difluoromethyl)benzodioxole

5-Bromo-6-(difluoromethyl)benzodioxole

Cat. No.: B13523543
M. Wt: 251.02 g/mol
InChI Key: XSWKRBKISQHDNM-UHFFFAOYSA-N
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Description

5-Bromo-6-(difluoromethyl)benzodioxole is an organic compound with the molecular formula C8H5BrF2O2 It is a derivative of benzodioxole, featuring bromine and difluoromethyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-(difluoromethyl)benzodioxole typically involves the introduction of bromine and difluoromethyl groups onto a benzodioxole core. One common method is the bromination of 6-(difluoromethyl)benzodioxole using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-(difluoromethyl)benzodioxole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the bromine atom can yield the corresponding hydrogenated compound.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Substitution: Formation of substituted benzodioxoles with various functional groups.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of hydrogenated benzodioxoles.

Scientific Research Applications

5-Bromo-6-(difluoromethyl)benzodioxole has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the synthesis of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-6-(difluoromethyl)benzodioxole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially improving its bioavailability and efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2,2-difluoro-1,3-benzodioxole
  • 5-Bromo-6-bromomethyl-1,3-benzodioxole
  • 5-Bromo-6-(dimethoxymethyl)-1,3-benzodioxole

Uniqueness

5-Bromo-6-(difluoromethyl)benzodioxole is unique due to the presence of both bromine and difluoromethyl groups, which confer distinct chemical and physical properties. The difluoromethyl group can enhance the compound’s stability and lipophilicity, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

Properties

Molecular Formula

C8H5BrF2O2

Molecular Weight

251.02 g/mol

IUPAC Name

5-bromo-6-(difluoromethyl)-1,3-benzodioxole

InChI

InChI=1S/C8H5BrF2O2/c9-5-2-7-6(12-3-13-7)1-4(5)8(10)11/h1-2,8H,3H2

InChI Key

XSWKRBKISQHDNM-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C(F)F)Br

Origin of Product

United States

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